molecular formula C23H31N3O3 B2721109 2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 898414-26-1

2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No. B2721109
CAS RN: 898414-26-1
M. Wt: 397.519
InChI Key: TZKJKYLKRRBDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.519. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism in Herbicides

The study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide, in human and rat liver microsomes. The research highlights the metabolic pathways involving complex activation leading to DNA-reactive products, underlining the intricate biochemical interactions within living organisms exposed to such chemicals. This research offers insights into the environmental and health implications of herbicide use and the metabolic fate of chloroacetamide derivatives in biological systems Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives, 108(11), 1151-1157.

Anion Coordination in Amide Derivatives

Kalita and Baruah (2010) investigate the structural properties of amide derivatives similar to 2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide. The study provides insights into how such compounds interact with anions, revealing the potential for designing new materials or molecular sensors based on the unique geometrical arrangements of these amides. This research contributes to the understanding of molecular self-assembly and its applications in material science and nanotechnology Kalita, D., & Baruah, J. (2010). Different spatial orientations of amide derivatives on anion coordination. CrystEngComm, 12, 1562-1567.

Inhibitory Activity in Protein Tyrosine Phosphatase 1B

Saxena et al. (2009) focus on the synthesis and evaluation of derivatives of 2-(4-methoxyphenyl)ethyl acetamide for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic therapeutics. The study correlates the chemical structure of these compounds with their biological activity, providing a basis for the development of new therapeutic agents in the treatment of diabetes. This research highlights the potential pharmaceutical applications of such compounds in the management of metabolic disorders Saxena, A., Pandey, G., Gupta, S., Singh, A. B., & Srivastava, A. (2009). Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies. Bioorganic & Medicinal Chemistry Letters, 19(8), 2320-2323.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-25-12-14-26(15-13-25)22(19-6-10-21(29-3)11-7-19)17-24-23(27)16-18-4-8-20(28-2)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKJKYLKRRBDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide

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